molecular formula C11H26ClN B14395503 N-propyloctan-1-amine;hydrochloride CAS No. 88552-74-3

N-propyloctan-1-amine;hydrochloride

Cat. No.: B14395503
CAS No.: 88552-74-3
M. Wt: 207.78 g/mol
InChI Key: UESNFKXHZYDEDJ-UHFFFAOYSA-N
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Description

N-propyloctan-1-amine;hydrochloride is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of a propyl group attached to an octan-1-amine backbone, with a hydrochloride salt form. Amines are known for their basic properties and nucleophilicity, making them valuable in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propyloctan-1-amine;hydrochloride typically involves the alkylation of octan-1-amine with a propyl halide under nucleophilic substitution conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Octan-1-amine+Propyl halideN-propyloctan-1-amine+Hydrochloric acid\text{Octan-1-amine} + \text{Propyl halide} \rightarrow \text{N-propyloctan-1-amine} + \text{Hydrochloric acid} Octan-1-amine+Propyl halide→N-propyloctan-1-amine+Hydrochloric acid

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The use of stannous chloride as an antioxidant during the crystallization process can improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-propyloctan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso compounds, nitriles, amides.

    Reduction: Primary amines, hydrocarbons.

    Substitution: Alkylated amines, amides

Scientific Research Applications

N-propyloctan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a precursor for the synthesis of bioactive molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a drug intermediate.

    Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals .

Mechanism of Action

The mechanism of action of N-propyloctan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, donating its lone pair of electrons to form covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-methyloctan-1-amine
  • N-ethyloctan-1-amine
  • N-butyloctan-1-amine

Uniqueness

N-propyloctan-1-amine;hydrochloride is unique due to its specific alkyl chain length and the presence of a propyl group. This structural feature can influence its reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds .

Properties

CAS No.

88552-74-3

Molecular Formula

C11H26ClN

Molecular Weight

207.78 g/mol

IUPAC Name

N-propyloctan-1-amine;hydrochloride

InChI

InChI=1S/C11H25N.ClH/c1-3-5-6-7-8-9-11-12-10-4-2;/h12H,3-11H2,1-2H3;1H

InChI Key

UESNFKXHZYDEDJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCC.Cl

Origin of Product

United States

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